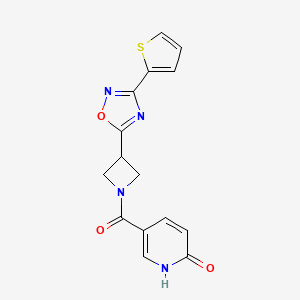![molecular formula C20H15N5O B2563080 N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide CAS No. 2191266-37-0](/img/structure/B2563080.png)
N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimycobacterial Activity
This compound has been studied for its potential in treating tuberculosis. The in vitro activity against Mycobacterium tuberculosis H37Ra has shown promising results, with most compounds exhibiting moderate to good activities . This suggests that it could be a valuable asset in the fight against tuberculosis, especially with the increasing rate of resistance to current treatment regimens.
Antineoplastic Agent
“N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide” has been identified as a potential antineoplastic agent. It exhibits selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines . This indicates its potential use in cancer therapy, particularly for these types of cancers.
Molecular Docking Studies
Molecular docking studies have been performed on derivatives of this compound to investigate their mode of binding. This research is crucial for understanding how these compounds interact with biological targets and can lead to the development of more effective drugs .
Pharmacophore Model Development
Using the LigandScout program, a pharmacophore model was developed to optimize the antimycobacterial activity of this series of compounds. This is an important step in drug design as it helps in identifying the essential features responsible for a drug’s biological activity .
Homology Modeling
Homology modeling has been used to predict the three-dimensional structure of proteins that could be potential targets for this compound. This method is vital for understanding the interaction between the drug and its target, which is key for designing more effective therapeutic agents .
In Silico Optimization
In silico studies, including molecular modeling, have been performed to optimize the antimycobacterial activity of quinoxaline-2-carboxamide derivatives. This approach allows for the rapid screening of compounds and the prediction of their biological activity before synthesis .
Physicochemical and Biological Activities
The quinoxaline scaffold, which is part of this compound’s structure, has been extensively researched for its wide range of physicochemical and biological activities. This research has led to the development of numerous bioactive molecules .
Drug Design and Development
The compound’s structure has been utilized in the design and development of various bioactive molecules. Its unique properties make it a valuable scaffold for creating new drugs with potential applications in different therapeutic areas .
Mechanism of Action
Target of Action
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide is a complex compound with multiple potential targets. Molecular docking studies suggest that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for this compound . These targets play crucial roles in cellular processes such as DNA replication and angiogenesis, respectively.
Mode of Action
It may also interact with the vascular endothelial growth factor receptor, potentially inhibiting angiogenesis .
Biochemical Pathways
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of DNA topoisomerase can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Similarly, inhibition of the vascular endothelial growth factor receptor can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Pharmacokinetics
Like other quinoxaline derivatives, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide’s action are likely to be multifaceted, given its multiple potential targets. It may induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase. It may also inhibit angiogenesis, thereby starving tumors of the nutrients they need to grow .
Action Environment
The action, efficacy, and stability of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Similarly, the presence of other compounds can affect its metabolism and excretion .
properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNSVTYXVRNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)
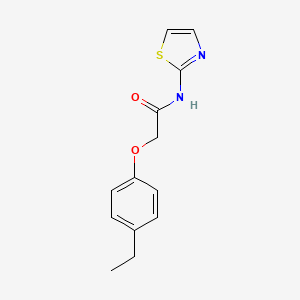
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)
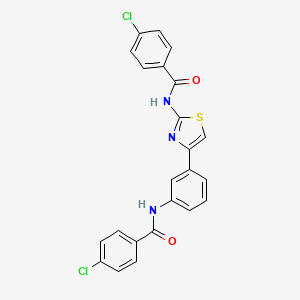


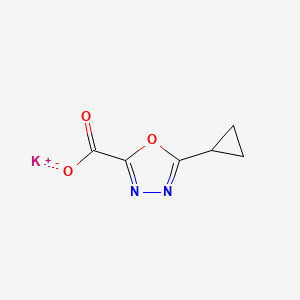
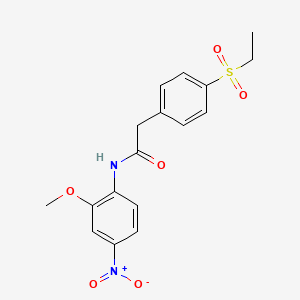

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)
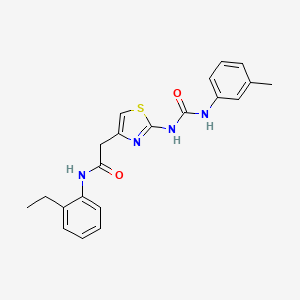

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)
